1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-4(7)3-9-2-1-5(8-9)10(11)12/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXGXKHQSRONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal and Agrochemical Chemistry:
Kinase Inhibition: Many substituted pyrazoles are known to function as kinase inhibitors in oncology. The structural features of this compound—a heterocyclic core for scaffolding, a nitro group for directed interactions, and a difluoroethyl group for metabolic stability—make it a candidate for screening against various protein kinases involved in cancer cell proliferation. vulcanchem.com
Antimicrobial Agents: Nitro-substituted heterocycles, including nitroimidazoles and nitropyrazoles, have a long history as antibacterial and antifungal agents. vulcanchem.com Research could explore the activity of this compound against various pathogens.
Herbicidal/Fungicidal Activity: The combination of a pyrazole (B372694) ring and a difluoroalkyl group is found in several commercial fungicides. wikipedia.org Investigations could focus on its potential as an agrochemical, for instance, by testing its efficacy as an inhibitor of plant-specific enzymes like acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). vulcanchem.com
Synthetic Chemistry and Intermediate Development:
The compound serves as a valuable trifunctionalized building block. Future research would likely involve the selective chemical transformation of its functional groups. A primary focus would be the reduction of the nitro group to an amine, creating 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. This amine is a key intermediate that allows for the construction of more complex molecules, such as fused heterocyclic systems or libraries of amides and sulfonamides for further biological screening.
Material Science:
Retrosynthetic Dissection of the 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole Scaffold
Retrosynthetic analysis is a problem-solving technique for planning an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.inscitepress.orgamazonaws.com For this compound, the primary disconnections involve the cleavage of the pyrazole ring, suggesting several forward synthetic pathways.
Two principal retrosynthetic approaches are considered for the pyrazole core:
[3+2] Cycloaddition Disconnection: This approach severs the N1-C5 and C3-C4 bonds, breaking the five-membered ring into a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). For the target molecule, this translates to a difluoroethane-derived diazo species, specifically 1-diazo-2,2-difluoroethane , and a nitro-substituted alkene, such as 3-nitropropenal or a synthetic equivalent. This strategy is attractive for its potential to control regiochemistry. rsc.org
Condensation Disconnection: This common strategy involves disconnecting the C3-N2 and N1-C5 bonds, which corresponds to the well-established Knorr pyrazole synthesis. This pathway leads to 2,2-difluoroethylhydrazine and a 1,3-dicarbonyl compound or its equivalent, such as nitromalondialdehyde . This is often a practical and reliable method for pyrazole formation. mdpi.com
These disconnections form the basis for the strategic assembly of the pyrazole core, which will be explored in the subsequent sections.
Strategic Assembly of the 1H-Pyrazole Core
The construction of the this compound ring can be achieved through several powerful synthetic methodologies, each with distinct advantages regarding substrate availability, reaction conditions, and regiochemical control.
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone of five-membered heterocycle synthesis. nih.govresearchgate.net This method offers a convergent and often highly regioselective route to substituted pyrazoles. nih.gov
The reaction of diazo compounds with alkynes or alkenes is a classic and efficient method for pyrazole synthesis. rsc.orgrsc.org In a targeted approach to the title compound, the 1,3-dipole would be 1-diazo-2,2-difluoroethane, reacting with a nitro-containing dipolarophile. The use of nitroalkenes in the synthesis of heterocyclic compounds, including pyrazoles, is well-documented. researchgate.netrwth-aachen.de
The cycloaddition would likely proceed via an initial pyrazoline intermediate, which then undergoes oxidation or elimination to yield the aromatic pyrazole ring. The regioselectivity of the addition is governed by the electronic properties of the diazo compound and the nitroalkene. Computational studies suggest that in many diazo-alkene cycloadditions, the frontier molecular orbital (FMO) energies are well-matched, facilitating the reaction under mild conditions. nih.gov
Table 1: Hypothetical [3+2] Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Proposed Conditions | Intermediate | Product |
|---|---|---|---|---|
| 1-Diazo-2,2-difluoroethane | (E)-3-nitroacrylonitrile | Heating in toluene (B28343) or THF | Difluoroethyl-nitropyrazoline-carbonitrile | This compound-5-carbonitrile |
| 1-Diazo-2,2-difluoroethane | 1-Nitro-2-chloroethene | Lewis acid catalysis (e.g., BF3·OEt2) | Difluoroethyl-nitropyrazoline | This compound |
Beyond diazo compounds, other 1,3-dipoles are highly effective for pyrazole synthesis. Sydnones, which are mesoionic aromatic compounds, react with alkynes in a [3+2] cycloaddition to form pyrazoles, typically with the extrusion of carbon dioxide. nih.govmdpi.com Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, readily react with dipolarophiles to yield pyrazoles and pyrazolines. nih.gov
These alternative 1,3-dipoles provide flexibility in synthetic design, especially when the required diazo compound is unstable or difficult to access.
Table 2: Alternative 1,3-Dipoles in Pyrazole Synthesis
| 1,3-Dipole Type | Precursor Example | Dipolarophile Example | Key Features |
|---|---|---|---|
| Nitrilimine | N-(2,2-difluoroethyl) C-nitro-hydrazonoyl chloride | Acetylene | Generated in situ; offers good regiocontrol. |
| Sydnone | N-(2,2-difluoroethyl)-N-nitroso-glycine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Stable, crystalline dipoles; reaction driven by CO2 extrusion. nih.gov |
| Azomethine Imine | Reaction product of 2,2-difluoroethylhydrazine and an aldehyde | Alkynes | Useful for constructing pyrazolidine (B1218672) and pyrazoline precursors. |
The condensation of a hydrazine (B178648) with a 1,3-dielectrophilic synthon is arguably the most common and versatile method for constructing the pyrazole ring. mdpi.com This approach is characterized by its operational simplicity and the wide availability of starting materials.
For the synthesis of this compound, the key precursors are 2,2-difluoroethylhydrazine and a suitable three-carbon unit bearing a nitro group. A classic example is the reaction with a β-dicarbonyl compound, known as the Knorr pyrazole synthesis. mdpi.com However, substrates like nitromalondialdehyde are often unstable. Therefore, synthetic equivalents or other 1,3-dielectrophiles are frequently employed, such as α,β-unsaturated ketones or alkynes. nih.gov The reaction of hydrazines with α,β-ethylenic ketones first yields a pyrazoline, which is subsequently oxidized to the corresponding pyrazole. nih.gov
Table 3: Condensation Reactions with 2,2-Difluoroethylhydrazine
| 1,3-Dielectrophile | Reaction Type | Conditions | Notes |
|---|---|---|---|
| Nitromalondialdehyde | Knorr Synthesis | Acidic or basic catalysis, Ethanol, Reflux | Substrate can be unstable; often generated in situ. |
| 4,4-Dimethoxy-2-nitro-2-butenal | Condensation/Cyclization | Acid catalysis (e.g., p-TsOH), Toluene, Dean-Stark | Masked dicarbonyl provides better stability. |
| 1,1,1-Trifluoro-4-nitro-3-buten-2-one | Michael Addition/Cyclization | Ethanol, Reflux | Highly activated enone system drives the reaction. researchgate.net |
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for heterocycle construction. rsc.orgelsevierpure.com These reactions often proceed under mild conditions with high efficiency and selectivity. While many C-H functionalization methods focus on modifying a pre-existing pyrazole ring elsevierpure.comresearchgate.net, several catalytic strategies build the core itself from acyclic precursors.
Catalysts based on copper, ruthenium, and platinum have been successfully employed in pyrazole synthesis. organic-chemistry.org For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a variety of pyrazole derivatives. organic-chemistry.org Another approach involves the ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org Adapting these methods for the specific synthesis of this compound would require the design of suitable acyclic precursors containing the difluoroethyl and nitro functionalities.
Table 4: Overview of Transition Metal-Catalyzed Pyrazole Syntheses
| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Reference Principle |
|---|---|---|---|---|
| Copper(I) or (II) | β,γ-Unsaturated Hydrazone | - | Aerobic Oxidative Cyclization | organic-chemistry.org |
| Ruthenium(0) | 1,3-Diol | Hydrazine | Acceptorless Dehydrogenative Coupling | organic-chemistry.org |
| Platinum(II) | N-Propargylhydrazone | - | rsc.orgrsc.org Sigmatropic Rearrangement/Cyclization | organic-chemistry.org |
| Iron(III) | 1,3-Diketone | Hydrazine | Condensation (Ionic Liquid Assisted) | ias.ac.in |
Oxidative Cyclization Methodologies for Pyrazole Rings
The formation of the pyrazole ring is a foundational step in the synthesis of the target compound. Oxidative cyclization methodologies offer efficient routes to construct this heterocyclic core, often with high atom economy and under mild conditions. These methods typically involve the formation of an N-N bond in a key step, avoiding the use of potentially hazardous reagents like hydrazine. nih.gov
One notable approach is the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method forms diazatitanacyclohexadiene intermediates, which, upon a 2-electron oxidation, undergo N-N bond reductive elimination to yield multisubstituted pyrazoles. nih.gov Mechanistic studies suggest that this N-N coupling is triggered by the oxidation of the intermediate, which then proceeds through an electrocyclic ring closure. nih.gov The use of a weak oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is effective in this transformation. nih.gov
Another significant strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org This method provides a broad range of pyrazole derivatives under mild conditions, utilizing air as a green oxidant. organic-chemistry.org Similarly, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates represents a convenient, atom-economical, and regioselective route to substituted pyrazoles. organic-chemistry.org
Visible light photoredox catalysis also enables a mild and selective synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org Furthermore, one-pot condensations of ketones and aldehydes with hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized in situ to pyrazoles using reagents like bromine or by simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org
| Method | Key Reactants | Catalyst/Oxidant | Key Features | Reference |
| Multicomponent Oxidative Coupling | Alkynes, Nitriles, Ti imido complexes | TEMPO | Avoids hydrazine, forms N-N bond in the final step. | nih.gov |
| Aerobic Oxidative Cyclization | β,γ-Unsaturated hydrazones | Copper catalyst, Air | Mild conditions, green oxidant, radical mechanism. | organic-chemistry.org |
| Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Cu₂O, Air | High atom economy, regioselective. | organic-chemistry.org |
| Photoredox Catalysis | Hydrazine, Michael acceptors | Visible light, Air | Very mild reaction conditions. | organic-chemistry.org |
| One-pot Condensation-Oxidation | Ketones/Aldehydes, Hydrazine | Bromine or O₂/DMSO | Forms pyrazoline intermediate, followed by oxidation. | organic-chemistry.org |
Regioselective Introduction of the 2,2-Difluoroethyl Moiety
Attaching the 2,2-difluoroethyl group specifically to the N1 position of the pyrazole ring is a critical challenge due to the potential for forming N2-alkylated isomers. The choice of strategy depends on the nature of the fluoroethylating agent and the reaction conditions.
N-Alkylation Strategies with Fluoroethylating Agents
Traditional N-alkylation of pyrazoles involves the reaction of a pyrazole with an alkylating agent in the presence of a base. google.com The regioselectivity of this reaction (N1 vs. N2) is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the solvent, and the base used. researchgate.netbeilstein-journals.org For the synthesis of this compound, a suitable fluoroethylating agent, such as 2,2-difluoroethyl halide or sulfonate, would be employed.
A general and highly regioselective N1-alkylation of 1H-pyrazoles has been achieved through a catalyst-free Michael reaction, yielding products with versatile functional groups like bromo, ester, nitro, and nitrile. nih.govsemanticscholar.org This protocol offers high yields (>90%) and excellent regioselectivity (N1/N2 > 99.9:1), which would be highly advantageous for introducing the 2,2-difluoroethyl group. nih.gov The use of sodium hydrogen carbonate under solvent-free conditions with microwave irradiation has also been reported as an effective method for N-alkylating pyrazoles, often preventing side reactions. researchgate.net
| Alkylation Method | Alkylating Agent Type | Conditions | Selectivity | Reference |
| Classical SN2 | Alkyl halides, Sulfonates | Base (e.g., K₂CO₃, NaH) | Variable, depends on sterics and conditions. | google.comresearchgate.netbeilstein-journals.org |
| Michael Addition | α,β-Unsaturated compounds | Catalyst-free | Excellent N1 regioselectivity (>99.9:1). | nih.govsemanticscholar.org |
| Microwave-Assisted | Alkyl halides | NaHCO₃, Solvent-free | Good yields, avoids side reactions. | researchgate.net |
Radical Difluoromethylation and Related Reactions at Nitrogen
Radical-based difluoromethylation presents an alternative pathway for introducing the fluoroalkyl moiety. nih.gov These methods often involve the generation of a difluoromethyl radical (•CF₂H), which can then react with the pyrazole nitrogen. researchgate.netrsc.org
A notable method for the direct N-difluoromethylation of imidazoles and pyrazoles utilizes diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor under mild conditions. researchgate.net This reagent is commercially available, non-ozone-depleting, and easy to handle. researchgate.net Mechanistic studies indicate that a difluoromethyl radical is involved in the reaction. researchgate.net While this introduces a -CF₂H group rather than a -CH₂CF₂H group, related radical strategies could be envisioned for the 2,2-difluoroethyl group by selecting an appropriate radical precursor. The construction of difluoromethyl-substituted scaffolds has become a highly intriguing research topic, with substantial progress made in recent years. rsc.org
| Reagent | Radical Species | Conditions | Application | Reference |
| BrCF₂PO(OEt)₂ | Difluorocarbene / •CF₂H | Mild, base-mediated | N-difluoromethylation of pyrazoles | researchgate.net |
| Zn(SO₂CF₂H)₂ | •CF₂H | TBHP promoted | C-H difluoromethylation of heterocycles | nih.gov |
| ClCF₂H / ClCF₂CO₂Na | •CF₂H | Various | N-difluoromethylation of azoles | researchgate.net |
Electrophilic and Nucleophilic Difluoroethylation Reagents
The introduction of the difluoroethyl group can also be accomplished using either electrophilic or nucleophilic fluoroalkylation reagents. nih.gov This classification depends on whether the fluoroalkyl moiety acts as an electrophile or a nucleophile during the reaction. cas.cn
Electrophilic difluoroethylation would involve a reagent where the difluoroethyl group carries a partial or full positive charge, making it susceptible to attack by the nucleophilic nitrogen of the pyrazole ring. Reagents such as S-(difluoromethyl)diphenylsulfonium salts have been developed for electrophilic difluoromethylation of various nucleophiles, including nitrogen heterocycles. globethesis.com Similarly, hypervalent iodine reagents like gem-difluorovinyl iodonium (B1229267) salts have been used for the direct difluoroethylation of N-nucleophiles. researchgate.net
Nucleophilic difluoroethylation involves the transfer of a difluoroethyl carbanion or its equivalent to an electrophilically activated pyrazole. Attaching a removable activation group, such as a phenylsulfonyl group, to the fluorinated carbanion is a key strategy to enhance its reactivity and stability, preventing decomposition via α-elimination. cas.cn
| Reagent Type | Example Reagent | Mechanism | Key Feature | Reference |
| Electrophilic | S-(difluoromethyl)diphenylsulfonium salts | N-attack on electrophilic CF₂H source | Direct functionalization of N-nucleophiles. | globethesis.com |
| Electrophilic | gem-difluorovinyl iodonium salt | N-attack on hypervalent iodine reagent | Direct incorporation of the difluoroethylene group. | researchgate.net |
| Nucleophilic | PhSO₂CF₂H | Formation of a stabilized carbanion | Removable activation group enhances reactivity. | cas.cn |
Controlled Introduction of the Nitro Group at Position 3
The final step in the synthesis is the regioselective nitration of the 1-(2,2-difluoroethyl)-1H-pyrazole precursor. The electronic properties of the pyrazole ring generally direct electrophilic substitution to the C4 position. nih.gov Therefore, achieving selective nitration at the C3 position often requires specific strategies or precursors.
Direct Nitration of Pyrazole Precursors
Direct nitration of pyrazoles can be challenging due to the ring's sensitivity to strong acids and oxidative conditions. However, specific reagent systems have been developed for the effective nitration of five-membered heterocycles. researchgate.netumich.edu A common and effective method involves using a mixture of nitric acid and trifluoroacetic anhydride (B1165640). researchgate.netumich.edu This system provides mononitro derivatives in good yields for a variety of heterocycles, including pyrazoles. researchgate.net
Achieving C3 selectivity in direct nitration is non-trivial. The inherent reactivity of the pyrazole ring favors C4 substitution. However, the presence of certain substituents can alter this regioselectivity. If the C4 position is blocked by another group, electrophilic attack may be directed to C3 or C5. Alternatively, specific reaction conditions or the use of novel nitrating agents could influence the position of nitration. For instance, the development of N-nitropyrazole reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, has provided a controllable source of the nitronium ion for mild and scalable nitration of various arenes and heteroarenes. acs.org While this is typically used to nitrate (B79036) other compounds, the principles of controlled nitration could be adapted. The electron-withdrawing nature of the N1-difluoroethyl substituent would further deactivate the ring towards electrophilic substitution, making the conditions for nitration a critical parameter to control.
| Nitrating Agent | Typical Conditions | Selectivity | Notes | Reference |
| HNO₃ / H₂SO₄ | Concentrated acids | Often leads to decomposition or C4-nitration. | Harsh conditions, low selectivity for C3. | researchgate.net |
| HNO₃ / (CF₃CO)₂O | 0-5 °C | Generally C4, but can be substrate-dependent. | Milder than mixed acid, effective for many heterocycles. | researchgate.netumich.edu |
| N-Nitropyrazoles | Mild conditions | Controllable source of NO₂⁺ | Allows for scalable and selective nitration. | acs.org |
Functional Group Interconversions Leading to the Nitro Moiety
The introduction of a nitro group onto a pre-existing pyrazole ring is a common and crucial step in the synthesis of nitropyrazoles. The primary method for this transformation is electrophilic nitration.
The direct nitration of an N-substituted pyrazole, such as 1-(2,2-difluoroethyl)-1H-pyrazole, is a viable pathway. This reaction typically involves the use of strong nitrating agents. A common reagent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
An alternative nitrating system is a mixture of nitric acid and acetic anhydride (Ac₂O). nih.gov This combination generates acetyl nitrate, another potent electrophile for aromatic nitration.
A two-step method involves the initial N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal or acid-catalyzed rearrangement. Heating N-nitropyrazole in an appropriate organic solvent can lead to the formation of 3-nitropyrazole. nih.govchemicalbook.com This rearrangement provides a regioselective route to the 3-nitro isomer, which can then be alkylated at the N1 position. nih.gov The choice of nitrating agent and reaction conditions is critical for controlling the regioselectivity of the nitration, a topic discussed further in section 2.5.2.
Table 1: Common Nitration Conditions for Pyrazole Derivatives
| Nitrating Agent | Typical Conditions | Comments |
|---|---|---|
| HNO₃ / H₂SO₄ | 0 °C to room temperature | Standard, powerful nitrating conditions; can lead to mixtures of isomers. nih.gov |
| HNO₃ / Ac₂O | Low temperature | Generates acetyl nitrate; can offer different selectivity. nih.gov |
Comprehensive Total Synthesis Strategies for this compound
The total synthesis of this compound can be approached through several strategic pathways, primarily differing in the sequence of introducing the key functional groups: the N1-difluoroethyl group and the C3-nitro group.
Strategy 1: N-Alkylation followed by C-Nitration This approach begins with the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole. This intermediate can be prepared by the N-alkylation of pyrazole with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane, in the presence of a base. The subsequent step is the regioselective nitration of the 1-substituted pyrazole at the C3 position using the methods described in section 2.4.2. A significant challenge in this route is controlling the regioselectivity of the nitration step, as substitution can also occur at the C5 position.
Strategy 2: C-Nitration followed by N-Alkylation This alternative strategy involves the initial synthesis of 3-nitro-1H-pyrazole. As mentioned previously, this can be achieved through the rearrangement of N-nitropyrazole. nih.govchemicalbook.com The subsequent N-alkylation of 3-nitro-1H-pyrazole with a 2,2-difluoroethylating agent would then yield the target compound. This route also faces a regioselectivity challenge, as alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of this compound and 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole.
Convergent versus Linear Synthesis Pathways
Table 2: Comparison of Linear and Convergent Pathways
| Synthesis Type | Description | Application to Target Compound |
|---|---|---|
| Linear | Step-by-step assembly in a single sequence. youtube.com | e.g., Nitration of pyrazole, followed by N-alkylation. |
| Convergent | Independent synthesis of fragments, followed by coupling. wikipedia.org | e.g., Cyclization of N-(2,2-difluoroethyl)hydrazine with a nitro-containing C3 fragment. |
Regioselectivity and Stereoselectivity Control in Pyrazole Functionalization
Regioselectivity: Controlling regioselectivity is the paramount challenge in the synthesis of asymmetrically substituted pyrazoles like the target compound.
During Nitration: When nitrating 1-(2,2-difluoroethyl)-1H-pyrazole, the electron-donating nature of the N1-alkyl group directs electrophilic substitution to the C5 position, while the pyridine-like nitrogen (N2) directs towards the C3 position. The outcome is often a mixture of 3-nitro and 5-nitro isomers. The reaction conditions, including solvent and temperature, can influence the ratio of these products. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole formations. acs.org
During N-Alkylation: The N-alkylation of 3-nitro-1H-pyrazole also presents a significant regioselectivity issue. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can produce both the N1 and N2 substituted products. The N1-substituted product is this compound (the target), while the N2-substituted product is 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole. The ratio of these regioisomers is influenced by factors such as the nature of the base, the solvent, the counter-ion, and the steric bulk of the alkylating agent. Generally, thermodynamic control might favor one isomer over the other, but separation of the resulting mixture is often required.
Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. The synthesis does not involve the creation of any chiral centers or geometric isomers (E/Z). Therefore, considerations of stereoselectivity control are not applicable to the synthesis of this specific compound.
Chemical Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, which typically undergoes reactions characteristic of aromatic systems. However, the substituents significantly modulate its reactivity profile. The presence of two electron-withdrawing groups—the nitro group via resonance and inductive effects, and the difluoroethyl group primarily through a strong inductive effect—renders the pyrazole ring highly electron-deficient.
Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds. For the pyrazole ring, this reaction typically occurs at the C-4 position, which is the most electron-rich. However, in the case of this compound, the pyrazole nucleus is strongly deactivated towards electrophilic attack.
The nitro group at C-3 and the difluoroethyl group at N-1 both pull electron density away from the ring system. This deactivation significantly raises the activation energy for the formation of the cationic intermediate (sigma complex) required in electrophilic substitution, making such reactions challenging to achieve under standard conditions. nih.gov Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which proceed readily with electron-rich aromatic systems, would require harsh conditions and are likely to result in low yields or no reaction at all. masterorganicchemistry.com
Table 1: Predicted Reactivity in Electrophilic Substitution
| Reaction Type | Typical Reagents | Predicted Outcome for this compound |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Highly unlikely due to severe ring deactivation. |
| Halogenation | Br₂ / FeBr₃ | Reaction is not favored; ring is too electron-poor. |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction expected due to deactivation. |
The electron-deficient nature of the pyrazole ring in this compound makes it susceptible to nucleophilic attack. The nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr). mdpi.com Strong nucleophiles can attack the carbon atoms of the ring, particularly those bearing a good leaving group or a hydrogen atom at an activated position.
In this molecule, a powerful nucleophile could potentially attack the C-5 position, leading to a vicarious nucleophilic substitution (VNS) of hydrogen, or less commonly, attack the C-3 position leading to the displacement of the nitro group. The formation of a stable intermediate, often a Meisenheimer complex, is a key step in this mechanism. The negative charge of this intermediate is effectively stabilized by the electron-withdrawing nitro group. mdpi.com
The pyrazole core is generally robust and resistant to oxidation due to its aromatic character. Under typical oxidative conditions, the substituents on the ring are more likely to react than the ring itself.
Reduction of the pyrazole ring is also not a common transformation. Catalytic hydrogenation under forcing conditions can lead to the saturation of the ring, forming pyrazolidine derivatives. However, in this compound, the nitro group is far more susceptible to reduction than the heterocyclic core. Any attempt to reduce the ring would almost certainly lead to the reduction of the nitro group first.
Transformations Involving the Nitro Substituent
The reduction of the nitro group to a primary amine is one of the most important and reliable transformations for this class of compounds. This conversion is synthetically valuable as it provides a route to amino-pyrazole derivatives, which are versatile building blocks for more complex molecules. A wide array of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. masterorganicchemistry.comwikipedia.org
For instance, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a highly efficient method. commonorganicchemistry.com A similar compound, 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, has been shown to undergo reduction of the nitro group to an amine using this method. vulcanchem.com Other common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or the use of tin(II) chloride (SnCl₂). masterorganicchemistry.comcommonorganicchemistry.com These methods are generally effective and tolerate a range of other functional groups.
Table 2: Common Reagents for the Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, RT | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | Clean and high-yielding method. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | Classic and cost-effective method. masterorganicchemistry.com |
| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, Reflux | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | A mild reducing agent. commonorganicchemistry.com |
| Zn / AcOH | Acetic Acid, RT | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | Mild conditions suitable for sensitive substrates. commonorganicchemistry.com |
The electronic influence of the nitro group is paramount to the chemistry of this compound. As a powerful electron-withdrawing group, it exerts both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).
Electronic Effects : The strong electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack, as previously discussed (Section 3.1.1). Conversely, it activates the ring towards nucleophilic attack (Section 3.1.2) by stabilizing the negatively charged intermediates. mdpi.comacs.org This dual role is a defining characteristic of nitro-substituted aromatic systems. The combined electron-withdrawing effects of the nitro group and the N-1 difluoroethyl group make the pyrazole ring exceptionally electron-poor.
Steric Effects : Sterically, the nitro group is of moderate size. Its presence at the C-3 position can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent N-2 and C-4 positions. However, in most cases, the electronic effects of the nitro group are the dominant factor in determining the molecule's reactivity. researchgate.net
Reactivity Profile of the 2,2-Difluoroethyl Side Chain
The difluoromethyl (CHF₂) group exhibits notable carbon-hydrogen (C-H) acidity due to the inductive effect of the geminal fluorine atoms. This enhanced acidity makes the proton susceptible to abstraction by a strong base, a property not observed in its non-fluorinated alkyl counterparts. The pKa of the C-H bond in similar difluoromethyl arenes has been estimated to be between 35 and 41, highlighting its potential to be deprotonated under specific conditions. acs.org This deprotonation generates a carbanion that is stabilized by the adjacent fluorine atoms, enabling the difluoromethyl group to act as a masked nucleophile. acs.org
Beyond its acidity, the polarized C-H bond of the difluoromethyl group allows it to function as a hydrogen bond donor. beilstein-journals.orgalfa-chemistry.com Although weaker than conventional hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, this interaction is significant enough to influence molecular conformation and intermolecular interactions. beilstein-journals.orgresearchgate.net The CHF₂ group is often considered a bioisostere for hydroxyl or thiol groups, providing a similar hydrogen-bonding capability but with increased lipophilicity and metabolic stability. alfa-chemistry.comthieme-connect.comalfa-chemistry.com The strength of this hydrogen bond donation can be enhanced by attaching the CHF₂ group to electron-deficient systems, such as the nitro-substituted pyrazole ring. beilstein-journals.org
Experimental methods, such as ¹H NMR spectroscopy, have been used to quantify the hydrogen bond donating capacity. The difference in the proton's chemical shift between a hydrogen-bond-accepting solvent (like DMSO-d₆) and a non-polar solvent (like CDCl₃) provides a measure of hydrogen bond acidity. beilstein-journals.org
Table 1: Comparison of Hydrogen Bond Donor Acidity
| Compound/Group | Method | Acidity Parameter (A) | Relative Strength |
| Difluoromethyl (general) | Abraham's Solute ¹H NMR | 0.085 - 0.126 | Similar to thiophenol, aniline |
| Hydroxyl (general) | - | Higher than CHF₂ | Stronger Donor |
| Thiol (general) | - | Similar to CHF₂ | Similar Donor |
The carbon-fluorine (C-F) bonds in the 2,2-difluoroethyl group are generally strong and metabolically stable. thieme-connect.com However, under specific chemical conditions, they can undergo cleavage through defluorination reactions. The stability of the difluoromethyl group is generally greater than a monofluoromethyl group but less than a trifluoromethyl group when attached to certain heterocyclic systems. acs.org
One pathway for defluorination involves the formation of an unstable intermediate following the deprotonation of a nearby acidic proton, which can then eliminate a fluoride (B91410) ion. For instance, difluoromethyl groups attached to certain positions on imidazole (B134444) or indole (B1671886) rings have been shown to be unstable in aqueous buffer solutions at physiological pH, leading to decomposition via defluorination. acs.org
Modern synthetic methods have been developed to achieve controlled defluorination. These include:
Frustrated Lewis Pair (FLP) Mediated Defluorination : This approach uses a combination of a bulky Lewis acid and a Lewis base to abstract a fluoride ion from the gem-difluoromethyl group. This method can achieve selective monodefluorination, yielding an α-fluoroalkylphosphonium product that can be used in further transformations. nih.gov
Reductive Defluorination : Catalytic systems, such as those involving cobalt complexes like vitamin B12, can reductively cleave C-F bonds, particularly at branched positions in polyfluoroalkyl substances. nsf.gov
Metathesis and Elimination : Reactions with organometallic reagents, such as zirconium hydrides, can proceed through mechanisms like β-fluoride elimination to achieve defluorination of fluorinated olefins. researchgate.net Fluoride-triggered desilylative defluorination of precursor molecules is another route to generate difluoroalkenes. researchgate.net
These reactions highlight that while the C-F bonds are robust, they represent a point of latent reactivity that can be accessed with appropriate reagents and conditions.
The reactivity of the difluoroethyl side chain opens avenues for its further chemical modification. The inherent acidity of the difluoromethyl C-H bond is a key feature enabling functionalization.
A primary strategy involves the deprotonation of the Ar-CF₂H group using a strong base in combination with a Lewis acid to trap the resulting unstable carbanion (Ar-CF₂⁻). acs.org This stabilized nucleophilic synthon can then react with a wide range of electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the difluorinated carbon. This method transforms the typically inert difluoromethyl group into a versatile handle for molecular elaboration. acs.org
Another pathway for functionalization leverages an initial defluorination step. As mentioned, selective monodefluorination using an FLP generates an α-fluoroalkylphosphonium intermediate. nih.gov This intermediate can then participate in subsequent reactions, such as the Wittig reaction, to form monofluoroalkenes. nih.gov This two-step sequence effectively converts the gem-difluoro group into a functionalized, unsaturated moiety.
Advanced Mechanistic Elucidation of Key Transformations
While specific mechanistic studies for this compound are not extensively documented, the reaction mechanisms for its key transformations can be inferred from the well-established reactivity of its constituent parts: the nitropyrazole ring and the difluoroethyl side chain.
Reactions at the Nitropyrazole Ring: The pyrazole ring is an aromatic heterocycle, and its reactivity is heavily modulated by its substituents. The 3-nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms ortho and para to the nitro group (positions 4 and 5). A plausible key transformation would be the displacement of a suitable leaving group at these positions by a nucleophile. The mechanism would proceed via a polar, stepwise pathway involving the formation of a resonance-stabilized Meisenheimer complex, a zwitterionic intermediate, before the final product is formed. researchgate.net
Furthermore, the nitro-substituted pyrazole system could potentially participate in cycloaddition reactions. The electron-deficient nature of the nitroalkene-like fragment within the pyrazole could allow it to react with electron-rich species. The mechanism of such [3+2] cycloadditions is often concerted but can be stepwise, proceeding through zwitterionic intermediates, depending on the reactants and solvent polarity. mdpi.com
Another significant transformation is selective monodefluorination. The mechanism of FLP-mediated defluorination involves the phosphine (B1218219) (Lewis base) attacking the carbon of the CHF₂ group, while the borane (B79455) (Lewis acid) coordinates to one of the fluorine atoms. nih.gov This cooperative action facilitates the cleavage of a C-F bond, leading to the formation of an α-fluoroalkylphosphonium salt and a fluoroborate species. This process is highly selective for removing only one fluorine atom because the resulting phosphonium (B103445) product is less susceptible to further fluoride abstraction than the starting gem-difluoro compound. nih.gov
Sophisticated Structural Characterization and Spectroscopic Analysis of 1 2,2 Difluoroethyl 3 Nitro 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H and ¹³C NMR Chemical Shifts and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the difluoroethyl substituent. The pyrazole ring protons, H4 and H5, would appear as doublets due to their mutual coupling. The chemical shifts would be influenced by the electron-withdrawing nitro group at the C3 position and the difluoroethyl group at the N1 position. The CH₂ protons of the ethyl group are anticipated to resonate as a triplet of doublets, arising from coupling to the adjacent difluoromethyl proton and the two fluorine atoms. The CHF₂ proton would likely appear as a triplet of triplets due to coupling with the two adjacent protons and the two fluorine atoms.
In the ¹³C NMR spectrum, three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). The C3 carbon, being attached to the nitro group, would be significantly deshielded and appear at a lower field. The C4 and C5 carbons would resonate at higher fields. The difluoroethyl group would produce two signals: a CH₂ carbon and a CHF₂ carbon. The latter would appear as a triplet due to one-bond coupling with the two fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| H4 / C4 | ~7.0-7.5 | d | ~110-115 | CH |
| H5 / C5 | ~8.0-8.5 | d | ~130-135 | CH |
| C3 | - | - | ~150-155 | C |
| CH₂ | ~4.6-5.0 | td | ~50-55 | CH₂ |
| CHF₂ | ~6.2-6.6 | tt | ~112-117 | t, ¹JCF |
¹⁹F NMR Spectroscopic Fingerprinting of the Difluoroethyl Group
¹⁹F NMR spectroscopy is particularly valuable for characterizing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum provides a unique fingerprint for the difluoroethyl group. It is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal would be split into a doublet of triplets (dt) due to coupling with the geminal proton (²JHF) and the two vicinal protons of the methylene (B1212753) group (³JHF). The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the H4 and H5 signals would confirm their adjacency on the pyrazole ring. Similarly, a correlation between the CH₂ and CHF₂ protons would establish the connectivity within the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the C4, C5, CH₂, and CHF₂ carbons based on their corresponding proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the CH₂ protons to the N1-attached pyrazole carbons (C5) and the C3 carbon, as well as from the pyrazole protons (H4, H5) to other ring carbons. These correlations are instrumental in confirming the substitution pattern on the pyrazole ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₅H₅F₂N₃O₂), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺), confirming its elemental formula. The nominal mass is 177 g/mol .
Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation. The fragmentation pattern is expected to involve:
Loss of the nitro group (NO₂, 46 Da).
Cleavage of the N-C bond to lose the difluoroethyl group (•CH₂CHF₂, 65 Da).
Fragmentation of the pyrazole ring itself.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Possible Fragment Ion | Identity |
|---|---|---|
| 177 | [C₅H₅F₂N₃O₂]⁺ | Molecular Ion |
| 131 | [M - NO₂]⁺ | Loss of nitro group |
| 112 | [C₃H₂N₃O₂]⁺ | Loss of difluoroethyl radical |
| 67 | [C₃H₃N₂]⁺ | Pyrazole cation |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to display characteristic absorption bands:
C-H stretching: Aromatic C-H stretches from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed in the 2850-3000 cm⁻¹ region.
N-O stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=N and C=C stretching: Vibrations associated with the pyrazole ring framework would typically appear in the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethyl group would be prominent in the 1000-1200 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3150 | C-H stretch | Aromatic (Pyrazole) |
| 2900-3000 | C-H stretch | Aliphatic (CH₂, CHF₂) |
| 1520-1560 | Asymmetric N-O stretch | Nitro (NO₂) |
| 1340-1380 | Symmetric N-O stretch | Nitro (NO₂) |
| 1400-1600 | C=N, C=C stretch | Pyrazole Ring |
| 1000-1200 | C-F stretch | Difluoroethyl (-CHF₂) |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would definitively confirm the connectivity and reveal the conformation of the difluoroethyl group relative to the planar pyrazole ring.
Furthermore, crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. These interactions could include dipole-dipole forces involving the polar nitro and difluoroethyl groups, as well as potential weak C-H···O or C-H···F hydrogen bonds. An analysis of the crystal structure of related nitropyrazoles suggests that π-π stacking between pyrazole rings could also be a feature of the solid-state assembly. researchgate.net This information is crucial for understanding the physical properties of the material, such as its melting point and density.
Detailed Structural and Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature
A comprehensive search of publicly accessible scientific databases and literature has revealed a notable absence of detailed experimental data for the chemical compound this compound. Despite the specific request for information regarding its sophisticated structural characterization and spectroscopic analysis, no dedicated studies providing these specific details could be located.
The inquiry sought to populate a detailed article structure focusing on the compound's crystallographic and spectroscopic properties. This included specific subsections on its crystal system, space group, and unit cell parameters; precise bond lengths, bond angles, and torsion angles; analysis of intermolecular interactions and supramolecular assembly; and other complementary spectroscopic techniques such as UV-Vis and Raman spectroscopy.
While searches yielded information on a variety of other substituted pyrazole derivatives, none of the retrieved scientific articles or database entries pertained directly to this compound. The available literature discusses the synthesis, structure, and properties of analogous compounds, which may share some structural motifs but differ in their substituent groups. This distinction is critical in the fields of crystallography and spectroscopy, as even minor changes in molecular structure can lead to significant differences in the resulting experimental data.
Consequently, without access to published experimental findings from techniques such as single-crystal X-ray diffraction, neutron diffraction, or various spectroscopic methods for this specific compound, it is not possible to provide the scientifically accurate and detailed information requested for the outlined article sections. The generation of data tables and in-depth analysis as per the instructions is therefore unachievable based on the current body of public scientific knowledge.
Further research or de novo experimental analysis would be required to determine the precise structural and spectroscopic characteristics of this compound.
Computational and Theoretical Investigations of 1 2,2 Difluoroethyl 3 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and intramolecular interactions, which collectively determine the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. researchgate.netnih.gov Calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable (ground state) geometry of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole. nih.gov
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.38 Å | |
| C3-N(nitro) | 1.45 Å | |
| N1-C(ethyl) | 1.48 Å | |
| C-F | 1.36 Å | |
| Bond Angle | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 105.5° | |
| N2-C3-C4 | 111.5° | |
| C3-C4-C5 | 104.0° | |
| C4-C5-N1 | 107.0° |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. doi.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. researchgate.net This distribution facilitates charge transfer from the ring to the nitro group upon electronic excitation. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This suggests that the molecule could be reactive and participate in reactions where it acts as an electrophile. mdpi.com
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity. doi.org
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.25 |
| Energy Gap | ΔE | 4.25 |
| Electronegativity | χ | 5.38 |
| Chemical Hardness | η | 2.13 |
| Global Electrophilicity Index | ω | 6.78 |
Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution and intramolecular interactions, such as hyperconjugation. wikipedia.orgwisc.edu It translates the complex molecular wavefunction into a simple Lewis-like structure of localized bonds and lone pairs, with delocalization effects treated as donor-acceptor interactions. wikipedia.org
In this compound, significant intramolecular charge transfer is expected. NBO analysis would likely reveal strong hyperconjugative interactions between the lone pair orbitals of the pyrazole's nitrogen atoms (donors) and the antibonding orbitals of the adjacent C-N and C-C bonds (acceptors). The most significant interaction would be the delocalization of electron density from the pyrazole ring π-orbitals to the antibonding π* orbitals of the nitro group. This interaction is crucial for the stability of the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N2 | π(C3-C4) | 18.5 |
| π(C4-C5) | π(N2-C3) | 22.1 |
| π(N1-C5) | π(C3-Nnitro) | 15.4 |
| LP(1) Onitro | σ(Nnitro-C3) | 25.8 |
| σ(C-H)ethyl | σ*(C-F) | 5.2 |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the difluoroethyl group to the N1 atom of the pyrazole ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. It is expected that specific staggered conformations, which minimize steric hindrance between the difluoroethyl group and the pyrazole ring, will be the most stable. These studies help in understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization. uomphysics.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Specific peaks can be assigned to the stretching and bending modes of functional groups. For this molecule, characteristic frequencies would be expected for the N-O stretching of the nitro group (around 1550 and 1350 cm-1), C-F stretching of the difluoroethyl group (around 1100 cm-1), and various C-N and C=C stretching modes within the pyrazole ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. researchgate.net The predicted shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro and difluoroethyl groups would cause downfield shifts for adjacent protons and carbons. Comparing calculated spectra with experimental data is a powerful method for confirming the molecular structure. uomphysics.net
Table 4: Predicted vs. Expected Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Expected Experimental Range |
| IR | ν(NO₂) asymmetric stretch | 1545 cm⁻¹ | 1530-1560 cm⁻¹ |
| ν(NO₂) symmetric stretch | 1350 cm⁻¹ | 1340-1370 cm⁻¹ | |
| ν(C-F) stretch | 1110 cm⁻¹ | 1080-1150 cm⁻¹ | |
| ¹H NMR | H4-pyrazole | 7.2 ppm | 7.0-7.5 ppm |
| H5-pyrazole | 8.5 ppm | 8.3-8.8 ppm | |
| CH₂ (ethyl) | 4.8 ppm | 4.6-5.0 ppm | |
| CHF₂ (ethyl) | 6.5 ppm (triplet) | 6.3-6.7 ppm | |
| ¹³C NMR | C3-pyrazole | 150 ppm | 148-152 ppm |
| C4-pyrazole | 115 ppm | 113-118 ppm | |
| C5-pyrazole | 135 ppm | 133-138 ppm | |
| CH₂ (ethyl) | 55 ppm | 53-58 ppm | |
| CHF₂ (ethyl) | 118 ppm (triplet) | 115-120 ppm |
Computational Studies on Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in exploring the potential reactivity and reaction pathways of a molecule. nih.gov For this compound, computational studies can model various reactions, such as cycloadditions or nucleophilic substitutions. mdpi.com
By mapping the potential energy surface for a proposed reaction, intermediates and transition states can be identified. rsc.org The calculation of activation energies (ΔG‡) helps determine the feasibility and rate of a reaction. For instance, the electron-deficient nature of the nitropyrazole ring makes it a potential candidate for reactions with nucleophiles. Computational models can predict the most likely site of attack and the energy barrier for the reaction. Similarly, its potential role in [3+2] cycloaddition reactions, a common reactivity mode for pyrazoles, can be investigated by calculating the transition state structures and energies. mdpi.commdpi.com These studies provide a mechanistic understanding at the molecular level that is often difficult to obtain through experiments alone. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties, including chemical reactivity. researchgate.netnih.gov For this compound, QSPR models can provide valuable insights into its reactivity profile without the need for extensive experimental testing. core.ac.uk These models are built upon the principle that the structural and electronic features of a molecule, known as molecular descriptors, dictate its behavior in chemical reactions.
The development of a robust QSPR model involves several key stages: the careful selection of a dataset of compounds with known reactivity data, the calculation of a wide array of molecular descriptors for each compound, the application of statistical methods to build a predictive model, and rigorous validation of the model's performance. researchgate.netcore.ac.uk In the context of nitroaromatic compounds like this compound, QSPR studies often focus on predicting properties such as susceptibility to nucleophilic attack, thermal stability, or impact sensitivity. nih.govresearchgate.net
A variety of molecular descriptors are employed in QSPR modeling to quantify different aspects of a molecule's structure. researchgate.net These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the distribution of electrons within the molecule and are particularly important for predicting reactivity. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's ability to donate or accept electrons, respectively. mdpi.com
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.
For this compound, the presence of the electron-withdrawing nitro group and the difluoroethyl group significantly influences its electronic properties and, therefore, its chemical reactivity. vulcanchem.com The nitro group, in particular, lowers the energy of the LUMO, making the pyrazole ring more susceptible to nucleophilic attack. researchgate.netnih.gov The difluoroethyl group also contributes to the electron-withdrawing nature of the substituents on the pyrazole ring.
Detailed Research Findings
While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, research on related nitropyrazole and nitroaromatic compounds provides a strong basis for understanding its likely reactivity profile. researchgate.netenergetic-materials.org.cn Studies on similar energetic materials often utilize QSPR to predict detonation and sensitivity properties. nih.govnih.gov
In a hypothetical QSPR study for a series of nitropyrazole derivatives including this compound, a multiple linear regression (MLR) model could be developed to predict a reactivity parameter, such as the rate constant (log k) for a specific reaction. An illustrative model might take the following form:
log k = β₀ + β₁ (LUMO Energy) + β₂ (Dipole Moment) + β₃ (Molecular Surface Area) + ... + ε
Where β₀, β₁, β₂, etc., are regression coefficients determined from the statistical analysis, and ε is the error term.
The following interactive data table presents hypothetical data for a QSPR study on a series of substituted nitropyrazoles, including our target compound, to illustrate the relationship between molecular descriptors and a hypothetical reactivity parameter.
| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Reactivity (log k) |
|---|---|---|---|---|
| This compound | -3.5 | 5.2 | 180.5 | -2.1 |
| 1-ethyl-3-nitro-1H-pyrazole | -3.1 | 4.8 | 170.2 | -2.8 |
| 1-(2-fluoroethyl)-3-nitro-1H-pyrazole | -3.3 | 5.0 | 175.3 | -2.4 |
| 1-methyl-3,5-dinitro-1H-pyrazole | -4.0 | 6.1 | 190.8 | -1.5 |
| 3-nitro-1H-pyrazole | -2.9 | 4.5 | 150.1 | -3.2 |
This table demonstrates how variations in the substituents on the pyrazole ring lead to changes in the calculated molecular descriptors, which in turn correlate with the predicted reactivity. For instance, the presence of additional electron-withdrawing groups, such as a second nitro group or fluorine atoms, generally leads to a lower LUMO energy and a higher predicted reactivity towards nucleophiles.
Another important aspect of QSPR modeling is the determination of the model's applicability domain. This defines the chemical space for which the model can make reliable predictions. core.ac.uk For a model developed for nitropyrazoles, the applicability domain would be defined by the range of descriptor values covered by the training set of compounds.
Advanced Synthetic Utility and Derivatization Strategies for 1 2,2 Difluoroethyl 3 Nitro 1h Pyrazole
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole as a Versatile Synthetic Building Block
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its synthetic utility is derived from the unique combination of three key structural features: a pyrazole (B372694) core, a nitro group, and a difluoroethyl substituent. The pyrazole ring itself is a common motif in pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to participate in hydrogen bonding. The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyrazole ring, activating it for certain transformations and directing the regioselectivity of others. The 1-(2,2-difluoroethyl) group enhances the lipophilicity and metabolic stability of molecules in which it is incorporated, making it a desirable feature in medicinal chemistry.
Regioselective Functionalization of the Pyrazole Heterocycle
The pyrazole ring of this compound possesses two carbon atoms with C-H bonds, at the 4- and 5-positions, that are amenable to functionalization. The electronic properties of the substituents at the 1- and 3-positions dictate the regioselectivity of these reactions. The electron-withdrawing nitro group at C-3 deactivates the adjacent C-4 position towards electrophilic attack but can facilitate nucleophilic or transition-metal-catalyzed C-H functionalization.
Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.gov For nitropyrazoles, C-H arylation has been demonstrated with regioselectivity influenced by the reaction conditions and the directing groups. nih.gov While specific studies on this compound are not prevalent, related systems suggest that palladium or nickel catalysis could be employed for direct arylation at the C-5 position. nih.gov
To perform cross-coupling reactions, the pyrazole ring must first be halogenated. Iodination of 1-aryl-3-CF3-pyrazoles has been shown to be highly regioselective, with iodination occurring at the C-4 or C-5 position depending on the reagents used. researchgate.net A similar strategy could likely be applied to this compound. Once halogenated, for instance at the C-4 position, the resulting halopyrazole can participate in a variety of cross-coupling reactions.
Table 1: Representative Cross-Coupling Reactions for Functionalization of a Halogenated Pyrazole Core
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 4-Aryl-pyrazole | researchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-pyrazole | rrbdavc.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, bulky phosphine (B1218219) ligand, base (e.g., NaOtBu) | 4-Amino-pyrazole | nih.govwikipedia.org |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-pyrazole | nih.gov |
This table presents generalized conditions based on literature for related pyrazole systems and serves as a predictive guide.
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic substitution, typically at the C-4 position. nih.govscribd.com However, the presence of the strongly deactivating nitro group at C-3 in this compound would make electrophilic substitution challenging under standard conditions. Forced conditions might be required, and the regiochemical outcome would need to be carefully determined. For unsubstituted pyrazole, nitration and sulfonation readily occur at the C-4 position. scribd.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr). In polynitrated pyrazoles, a nitro group can be displaced by various nucleophiles. researchgate.net For example, in 3,4-dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted by S-, O-, and N-nucleophiles. researchgate.net While this compound does not have a leaving group other than potentially the nitro group itself under harsh conditions, this reactivity pattern is important for understanding the chemical behavior of related, more highly functionalized derivatives. If a good leaving group, such as a halogen, were introduced at the C-5 position, it would be highly susceptible to nucleophilic displacement.
Chemical Modifications of the Nitro Group for Diverse Applications
The selective reduction of the nitro group to a primary amine is one of the most valuable transformations for this compound, as it opens up a vast array of further derivatization possibilities. This reduction can typically be achieved using various reagents, with the choice depending on the tolerance of other functional groups in the molecule.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Notes |
| H₂, Pd/C | H₂ gas, Palladium on carbon catalyst, solvent (e.g., EtOH, MeOH) | Highly efficient, but can also reduce other functional groups like alkenes or alkynes. |
| SnCl₂·2H₂O | HCl, EtOH | A classic and reliable method. |
| Fe, NH₄Cl | Iron powder, ammonium (B1175870) chloride, EtOH/H₂O | A mild and often selective method. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system | Can be selective in the presence of other reducible groups. |
The resulting 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a key intermediate. The amino group can be further functionalized in numerous ways:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Buchwald-Hartwig Amination: The resulting aminopyrazole can itself be used as a nucleophile in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl derivatives. wikipedia.orgacs.org
Beyond reduction to the amine, the nitro group can potentially undergo other transformations, although these are less common for heterocyclic systems compared to simple nitroarenes. A particularly important transformation for aminopyrazoles derived from the nitro precursor is diazotization.
Diazotization and Subsequent Reactions: The 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). sci-hub.seorganic-chemistry.org These pyrazolediazonium salts are versatile intermediates for introducing a variety of functional groups at the C-3 position via Sandmeyer-type reactions. wikipedia.orgnih.gov
Sandmeyer Reaction: The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salts. wikipedia.org
Schiemann Reaction: Replacement by fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Gattermann Reaction: Replacement by halides using copper powder.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating in aqueous acid.
Reduction: The diazonium group can be removed (replaced by hydrogen) using reducing agents like hypophosphorous acid (H₃PO₂). researchgate.net
These transformations dramatically increase the synthetic utility of the original this compound, allowing for the introduction of a wide range of substituents at the 3-position of the pyrazole ring.
Transformations of the 2,2-Difluoroethyl Side Chain
Exploiting the Geminal Difluoromethylene Group in Synthetic Transformations
While no specific transformations for the geminal difluoromethylene group in this compound have been reported, analogous reactivity in other fluorinated organic compounds suggests potential pathways. The C-F bonds in the CHF2 group are generally strong and resistant to cleavage. However, under specific conditions, such as with strong bases or reducing agents, reactions could potentially be induced. For instance, dehydrofluorination to form a vinylidene fluoride (B91410) intermediate could be a possible transformation, which could then be further functionalized.
Selective Derivatization of the Ethyl Linker
The ethyl linker in the 2,2-difluoroethyl side chain presents another potential site for derivatization. Reactions targeting the C-H bonds of the methylene (B1212753) group adjacent to the pyrazole ring could be explored. For example, radical-mediated functionalization or directed C-H activation strategies might allow for the introduction of new functional groups at this position, leading to a wider range of derivatives.
Applications in Advanced Chemical Materials and Energetic Compound Design
Rational Design Principles for High-Energy Density Materials through Nitration
The design of high-energy density materials often involves the introduction of multiple nitro groups to achieve a high oxygen balance and energy content. nih.govresearchgate.net For this compound, further nitration of the pyrazole ring could be a strategy to enhance its energetic properties. The existing nitro group would deactivate the ring towards electrophilic substitution, requiring harsh nitrating conditions. The introduction of additional nitro groups would increase the density and heat of formation, key indicators of energetic performance.
Conclusion and Future Research Perspectives on 1 2,2 Difluoroethyl 3 Nitro 1h Pyrazole
Synthesis of Current Knowledge and Research Achievements
Currently, dedicated peer-reviewed studies focusing exclusively on 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole are not prominent in publicly accessible scientific databases. The existing knowledge is therefore a composite, derived from the well-established chemistry of its core components: the nitropyrazole ring and the N-linked difluoroethyl group.
The 3-nitropyrazole core is a known entity in chemical synthesis, often serving as a precursor for more complex molecules, particularly in the fields of energetic materials and pharmaceuticals. chemicalbook.comnih.gov The introduction of a nitro group onto the pyrazole (B372694) ring significantly influences its electronic properties and reactivity, making it a key building block for compounds with high energy density. researchgate.netnih.gov Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comorientjchem.orgnih.gov
The 1-(2,2-difluoroethyl) substituent is known to enhance key molecular properties. The inclusion of fluorine atoms can improve metabolic stability, lipophilicity, and binding affinity, which are desirable traits in the development of agrochemicals and pharmaceuticals. researchgate.net While research on this specific combination is limited, the presence of these two functional groups suggests a compound designed to leverage the benefits of both, pointing towards potential applications as a specialized intermediate or a functional end-product.
Identification of Unexplored Synthetic Routes and Methodological Innovations
The primary synthetic route to this compound likely involves the N-alkylation of 3-nitro-1H-pyrazole. However, several alternative and unexplored pathways could offer improvements in yield, regioselectivity, and scalability. Methodological innovations could focus on greener solvents, catalyst optimization, and flow chemistry approaches.
A key challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation. Future research should explore novel directing groups or catalyst systems to favor the formation of the desired N1 isomer over the N2 isomer.
Table 1: Proposed Synthetic Routes for this compound
| Route | Description | Potential Reagents | Key Area for Innovation |
|---|---|---|---|
| Direct Alkylation | N-alkylation of pre-formed 3-nitro-1H-pyrazole. chemicalbook.com | 2,2-difluoroethyl tosylate, 1-bromo-2,2-difluoroethane; Base (e.g., K₂CO₃, NaH) | Optimization of base and solvent to maximize N1 regioselectivity and yield. |
| Cycloaddition | [3+2] cycloaddition of a difluoroethyl-substituted hydrazine (B178648) with a suitable three-carbon precursor containing a nitro group. | 2,2-difluoroethylhydrazine; nitro-substituted α,β-unsaturated aldehydes or ketones. | Development of novel three-carbon synthons to ensure correct nitro group placement. |
| Ring Formation/Nitration | Construction of the 1-(2,2-difluoroethyl)-1H-pyrazole ring followed by regioselective nitration. | 1-(2,2-difluoroethyl)hydrazine, 1,3-dicarbonyl compounds; Nitrating agent (HNO₃/H₂SO₄). | Controlling the position of nitration on the pre-formed pyrazole ring. |
Directions for Further Mechanistic and Theoretical Investigations
The physical and chemical properties of this compound are largely uncharacterized. A combination of theoretical modeling and experimental analysis is essential to build a comprehensive profile of this molecule.
Theoretical Investigations: Computational chemistry, particularly Density Functional Theory (DFT), can provide significant insights into the molecule's characteristics before extensive lab work is undertaken. Such studies are common for understanding the stability and properties of energetic nitropyrazole isomers. researchgate.netresearchgate.netfigshare.com
| Thermal Stability | Bond Dissociation Energy (BDE) calculations | Identify the weakest bond to predict the initial step in thermal decomposition. researchgate.net |
Experimental Investigations: A full experimental characterization is necessary to validate theoretical predictions and provide a complete data profile. This would include:
X-ray Crystallography: To determine the precise solid-state structure, molecular packing, and intermolecular interactions, which are crucial for understanding the properties of energetic materials. researchgate.netbg.ac.rs
Spectroscopy: Comprehensive analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm the molecular structure.
Potential for Novel Chemical Transformations and Materials Applications
The unique combination of functional groups in this compound opens up a wide range of possibilities for its use as a versatile intermediate or a functional material.
Chemical Transformations: The nitro group is a highly versatile functional handle. Its reduction to an amino group would yield 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, a precursor for various derivatives. This amino-pyrazole could then be used in coupling reactions or to build more complex heterocyclic systems, expanding its utility in medicinal and agrochemical research. mdpi.comorientjchem.org
Materials Applications: The high nitrogen content and the presence of a nitro group strongly suggest potential as an energetic material. nih.gov Nitrated pyrazoles are a well-studied class of explosives and propellants due to their high heats of formation, density, and thermal stability. ed.ac.ukresearchgate.net Further research could involve blending it with other energetic components or using it as a precursor for even more densely nitrated, high-performance energetic compounds.
Table 3: Potential Applications and Associated Research Directions
| Potential Application Area | Key Molecular Feature | Required Chemical Transformation | Future Research Focus |
|---|---|---|---|
| Energetic Materials | Nitropyrazole core | None (use as is) or further nitration | Measurement of detonation velocity and pressure; sensitivity testing (impact, friction). |
| Pharmaceuticals | Pyrazole core, difluoroethyl group | Reduction of nitro group to amine, followed by derivatization. | Screening for biological activity (e.g., kinase inhibition, antimicrobial). |
| Agrochemicals | Pyrazole core, difluoroethyl group | Reduction of nitro group and subsequent functionalization. | Evaluation of herbicidal, fungicidal, or insecticidal properties. |
| Specialty Polymers | Difunctional precursor (post-transformation) | Conversion of nitro group to other functionalities (e.g., amine, isocyanate). | Synthesis of high-performance polymers with enhanced thermal stability. |
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves:
- Nitro-functionalization : Introducing the nitro group at the pyrazole C3 position via nitration reactions under controlled acidic conditions.
- Difluoroethylation : Substitution at the pyrazole N1 position using 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl halides or acetates) in polar aprotic solvents like DMF or acetonitrile .
- Optimization : Key parameters include temperature (60–80°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and reaction time (12–24 hours). Systematic screening of solvents, bases, and stoichiometric ratios is critical for yield improvement. Evidence from analogous pyrazole syntheses suggests that microwave-assisted methods may reduce reaction times .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Analysis :
- HPLC : Reverse-phase chromatography with UV detection (95% purity threshold, as reported for related compounds) .
- Elemental Analysis : Validate C, H, N, and F content against theoretical values.
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent nitro group degradation or hydrolysis of the difluoroethyl moiety .
- Reactivity : The nitro group may act as a strong electron-withdrawing substituent, increasing susceptibility to nucleophilic attack. Stability tests in common solvents (e.g., DMSO, ethanol) should precede long-term experiments .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in cycloaddition or functionalization reactions?
Methodological Answer:
- Cycloaddition : The nitro group enhances electrophilicity at the pyrazole C4 position, enabling [3+2] cycloadditions with dipolarophiles like indandiones. Catalytic enantioselective approaches using organocatalysts (e.g., chiral thioureas) can achieve >80% ee, as demonstrated in analogous systems .
- Functionalization : The nitro group permits reduction to amines (e.g., using H₂/Pd-C) for further derivatization. However, competing side reactions (e.g., defluorination) require careful monitoring via TLC or in situ FTIR .
Q. How can researchers resolve contradictions in reported stability or reactivity data under different experimental conditions?
Methodological Answer:
- Case Study : Discrepancies in thermal stability may arise from impurities (e.g., residual solvents). Reproduce experiments with rigorously purified samples (HPLC >98%) and standardize protocols (e.g., DSC for decomposition temperature analysis).
- Data Reconciliation : Cross-reference with computational models (DFT for bond dissociation energies) to predict decomposition pathways .
Q. What computational strategies predict the compound’s reactivity and regioselectivity in complex reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials, identifying electrophilic/nucleophilic sites.
- MD Simulations : Model solvation effects in polar aprotic solvents to predict reaction trajectories. PubChem-derived SMILES strings (e.g.,
C1=CN(C(=N1)[N+](=O)[O-])CC(F)F) enable cheminformatics workflows .
Q. How is this compound applied in the synthesis of chiral intermediates for drug discovery?
Methodological Answer:
- Case Study : As a precursor to dispiro compounds, it participates in organocatalyzed enantioselective cycloadditions to generate pyrrolidine derivatives. Key steps include:
Q. What methodologies enable site-selective functionalization of the pyrazole core?
Methodological Answer:
- Sulfonylation : React with sulfonyl chlorides (e.g., 1H-pyrazole-3-sulfonyl chloride) in the presence of DMAP to target the N1 or C4 positions. Purity of intermediates must exceed 95% to avoid cross-reactivity .
- Cross-Coupling : Suzuki-Miyaura reactions using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) require Pd(PPh₃)₄ catalysis and anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
